![molecular formula C6H10O2 B8113596 3-Ethoxy-2-methylacrolein](/img/structure/B8113596.png)
3-Ethoxy-2-methylacrolein
Overview
Description
3-Ethoxy-2-methylacrolein is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2-methylacrolein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-methylacrolein including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetrical Diels-Alder Reactions
- Chiral Compound Synthesis : 3-Ethoxy-2-methylacrolein reacts with chiral alcohols to yield chiral 3-alkoxy-2-methylacroleins. These compounds are then transformed into chiral isoprenyl ethers, which undergo [4+2] cycloadditions with reactive dienophiles like maleic anhydride or 4-phenyl-4H-1,2,4-triazol-3,5-dione. This process results in chiral cycloadducts, useful in asymmetric synthesis and the study of molecular dynamics (Thiem, Rotscheidt, & Breitmaier, 1989).
Vinylogous Transesterification and Wittig Alkenylation
- Potential for Terpene Synthesis : Chiral isoprenyl ethers, which are key starting materials for enantioselective syntheses of cyclic terpenes, can be prepared from 3-Ethoxy-2-methylacrolein. This is achieved through vinylogous transesterification and subsequent Wittig alkenylation, showcasing its application in creating complex organic molecules (Maier & Breitmaier, 1987).
Electrophilic Addition Reactions
- Reactivity with Amines : Studies show the electrophilic addition reactions of 3-Ethoxy-2-methylacrolein with amines like p-toluidine in benzene solution, leading to the formation of complex intermediates and products. This research contributes to understanding the reactivity and potential applications in organic synthesis (Ono, Tanaka, & Tamura, 1982).
Molecular Structure Studies
- Structural Analysis in Solutions : NMR studies and molecular dynamics have been conducted to understand the structure of 3-Ethoxy-2-methylacrolein complexes, such as with boron trifluoride. This research is vital for understanding the molecular interactions and behavior in solutions, relevant for chemical engineering and material science (Corey, Loh, Sarshar, & Azimioara, 1992).
Conductive Polymer Electroactive Films
- Supercapacitor Applications : Research into conductive polymer electroactive films incorporating derivatives of 3-Ethoxy-2-methylacrolein demonstrates potential applications in supercapacitors. This highlights its role in the development of advanced materials for energy storage (Ehsani, Kowsari, Boorboor Ajdari, Safari, & Mohammad Shiri, 2017).
properties
IUPAC Name |
3-ethoxy-2-methylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAHVPFGIYCEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309547 | |
Record name | 3-Ethoxy-2-methyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methylacrolein | |
CAS RN |
42588-57-8 | |
Record name | 3-Ethoxy-2-methyl-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42588-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2-methyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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